![molecular formula C9H8BrN3O2 B2904414 Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 1394003-51-0](/img/structure/B2904414.png)

Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

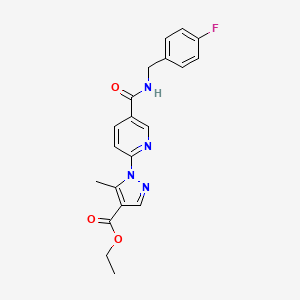

Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 . It is used in the synthesis of a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives .

Synthesis Analysis

The compound is prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine 3 . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H8BrN3O2 . It has a molecular weight of 270.08 .Chemical Reactions Analysis

The compound undergoes a variety of chemical reactions, including Sonogashira-type coupling and Suzuki–Miyaura and Buchwald–Hartwig coupling reactions . These reactions are used to introduce alkynyl, aryl, or arylamine groups at the C2-position .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.72±0.1 g/cm3 . It should be stored at a temperature of 2-8°C . Its pKa is predicted to be -1.92±0.40 .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research by Atta (2011) in "Molecules" demonstrates the use of precursors like Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate for synthesizing novel compounds. The study focused on synthesizing a new series of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, highlighting the potential of these compounds in the development of new chemical entities (Atta, 2011).

Chemical Synthesis Techniques

The study by Takei, Yasuda, and Takagaki (1979) in the "Bulletin of the Chemical Society of Japan" illustrates methods for synthesizing pyrazolo[4,3-d]pyrimidines from compounds like this compound. This research contributes to understanding efficient chemical synthesis processes (Takei et al., 1979).

Formation of Dihydroazolo[1,5-a]pyrimidines

Goryaeva et al. (2009) in "Heterocycles" explored the cyclisation of compounds including this compound to form dihydroazolo[1,5-a]pyrimidines. This study sheds light on the chemistry of heterocyclic compounds and their potential transformations (Goryaeva et al., 2009).

Synthesis and Biological Activities

Hong et al. (1976) in "Journal of Medicinal Chemistry" discussed the synthesis and biological activities of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines. This research highlights the biological implications and potential applications of compounds synthesized from this compound (Hong et al., 1976).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) in "Bioorganic Chemistry" synthesized a series of pyrazolopyrimidines derivatives, potentially including this compound, evaluating them as anticancer and anti-5-lipoxygenase agents. This study provides insights into the pharmaceutical potential of these compounds (Rahmouni et al., 2016).

Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines

Bruni et al. (1994) in the "Journal of Heterocyclic Chemistry" explored the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, utilizing this compound. This research advances the understanding of complex heterocyclic structures (Bruni et al., 1994).

Mécanisme D'action

Target of Action

It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, have been studied for their potential biological activities .

Mode of Action

It’s worth noting that pyrazolo[1,5-a]pyrimidines have been associated with various biological activities, suggesting that they may interact with multiple targets .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Compounds within the pyrazolo[1,5-a]pyrimidine class have been associated with various biological activities, suggesting potential therapeutic applications .

Safety and Hazards

The compound is classified under the GHS08 hazard class . The safety precautions include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Orientations Futures

The promising results from the synthesis of this compound allow for further use and diversification of the chemically and biologically interesting pyrazolo [1,5-a]pyrimidine scaffold . Future research could focus on exploring its potential applications in various fields, including medicinal chemistry .

Propriétés

IUPAC Name |

ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIQKGZRCSDZJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC=CN2N=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-acetyl-4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide](/img/structure/B2904333.png)

![2-(benzo[d]isoxazol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2904336.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride](/img/structure/B2904338.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2904339.png)

![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2904346.png)

![[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2904349.png)

![2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2904351.png)